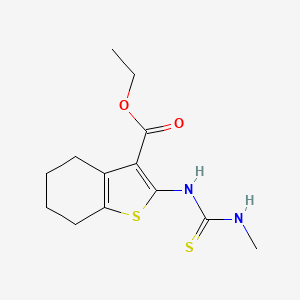

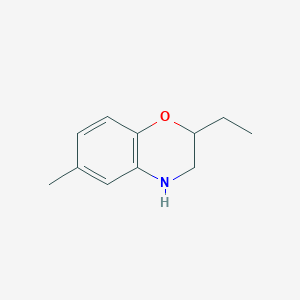

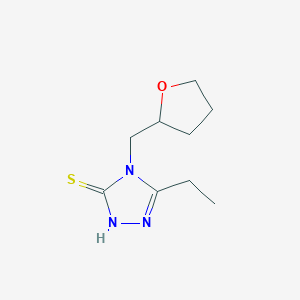

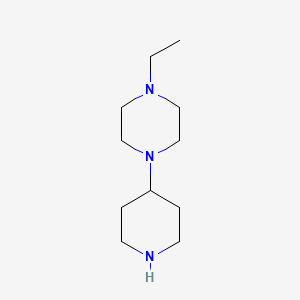

![molecular formula C15H15NO B3021059 4-[Ethyl(phenyl)amino]benzaldehyde CAS No. 86872-96-0](/img/structure/B3021059.png)

4-[Ethyl(phenyl)amino]benzaldehyde

Descripción general

Descripción

4-[Ethyl(phenyl)amino]benzaldehyde is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules, particularly those with potential anticancer properties. The compound features a benzaldehyde moiety substituted with an ethyl(phenyl)amino group at the para position, which is a common structural motif in medicinal chemistry due to its ability to interact with biological targets .

Synthesis Analysis

The synthesis of related compounds, such as 2-((4-substituted phenyl)amino)benzaldehyde, involves a multi-step process starting from 2-chloronicotinic acid and 4-substituted anilines. This process includes nucleophilic substitution, reduction, and oxidation reactions, with the final structure being confirmed by NMR and mass spectrometry. The overall yield of this synthetic route is reported to be 59.49% . Additionally, the synthesis of similar compounds, such as 4-diethylamino-3,5-diisopropylbenzaldehyde, has been achieved through lithiation of bromoaniline followed by reaction with DMF, indicating the versatility of synthetic approaches for such benzaldehyde derivatives .

Molecular Structure Analysis

The molecular structure of related benzaldehyde derivatives has been characterized using various spectroscopic techniques. For instance, the structure of 4-diethylamino-3,5-diisopropylbenzaldehyde was determined to have a C2-symmetrical conformation with a coplanar arrangement of the phenylene ring and the carbonyl group. The dihedral angle between the phenylene ring and the amino group was found to be 67.5 degrees, suggesting electronic decoupling between these groups . This information can be extrapolated to understand the structural features of 4-[Ethyl(phenyl)amino]benzaldehyde, which may also exhibit similar electronic properties.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is often explored in the context of their use as intermediates in the synthesis of more complex molecules. For example, 4-(alkoxysilyl)benzaldehydes have been used to synthesize porphyrin derivatives, demonstrating the potential of benzaldehyde compounds to participate in condensation reactions . Similarly, the reaction of 6-amino-4-pyrimidinones with 4-substituted benzaldehydes has led to the formation of pyrido[2,3-d]pyrimidine diones, showcasing the versatility of benzaldehyde derivatives in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For instance, the presence of an amino group can lead to acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . The spectroscopic properties, such as UV-VIS absorption spectra, are also affected by the molecular structure, as seen in the case of azo-benzoic acids derived from benzaldehydes . These properties are crucial for understanding the behavior of 4-[Ethyl(phenyl)amino]benzaldehyde in various chemical environments and for predicting its interactions with biological systems.

Aplicaciones Científicas De Investigación

Enantioselective Catalysis

4-[Ethyl(phenyl)amino]benzaldehyde and related compounds serve as key intermediates in enantioselective catalysis. For instance, amino alcohols synthesized from phenylethylamine, which are structurally related to 4-[Ethyl(phenyl)amino]benzaldehyde, have been used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes (Asami et al., 2015). These processes are significant in producing chiral secondary alcohols with high enantioselectivity.

Synthesis of Biological Intermediates

2-((4-substituted phenyl) amino) benzaldehyde, structurally similar to 4-[Ethyl(phenyl)amino]benzaldehyde, is crucial in synthesizing biologically active intermediates for anticancer drugs. A high-efficiency synthetic method for these compounds has been established, demonstrating their importance in medicinal chemistry (Duan et al., 2017).

Corrosion Inhibition

Schiff base compounds derived from related molecules show significant potential in inhibiting steel corrosion in acidic environments. A Schiff base synthesized from a compound structurally related to 4-[Ethyl(phenyl)amino]benzaldehyde demonstrated enhanced corrosion inhibition compared to its precursors (Emregül & Hayvalı, 2006).

Optical Nonlinear Properties

Schiff base compounds derived from ethyl-4-amino benzoate, closely related to 4-[Ethyl(phenyl)amino]benzaldehyde, exhibit significant nonlinear optical properties. These properties, such as refractive index and optical limiting, suggest their potential application in optical technologies (Abdullmajed et al., 2021).

Antimicrobial and Analgesic Activities

Compounds synthesized from 4-aminotoluidine, which can be structurally related to 4-[Ethyl(phenyl)amino]benzaldehyde, have been evaluated for their antimicrobial and analgesic activities. This highlights the relevance of such compounds in developing new therapeutic agents (Tirlapur & Noubade, 2010).

Molecular Structure Studies

Studies on the crystal structure of related benzaldehyde compounds provide insights into their molecular conformation and electronic properties. This information is crucial for understanding their reactivity and potential applications in various fields (Wink et al., 2011).

Safety and Hazards

While specific safety and hazard information for 4-[Ethyl(phenyl)amino]benzaldehyde is not available, general precautions should be taken while handling this compound. These include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

Based on its structure, it can be inferred that it may interact with enzymes or receptors that have affinity for aromatic compounds .

Mode of Action

It is known that aromatic compounds can participate in various chemical reactions such as nucleophilic aromatic substitution . The ethyl(phenyl)amino group may also engage in interactions with its targets, potentially altering their function .

Biochemical Pathways

Aromatic compounds are known to be involved in a variety of biochemical processes, including the synthesis of other organic compounds .

Pharmacokinetics

Given its aromatic nature, it may be metabolized by enzymes such as cytochrome p450s, which are known to metabolize a wide range of xenobiotics .

Result of Action

Aromatic compounds can have a wide range of biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 4-[Ethyl(phenyl)amino]benzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion .

Propiedades

IUPAC Name |

4-(N-ethylanilino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-16(14-6-4-3-5-7-14)15-10-8-13(12-17)9-11-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKDVEPBROVGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303084 | |

| Record name | 4-[ethyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86872-96-0 | |

| Record name | NSC156557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[ethyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.